molecular formula C10H14OS B13565498 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol

1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol

Cat. No.: B13565498
M. Wt: 182.28 g/mol
InChI Key: IGWOPXCJPOEHBU-UHFFFAOYSA-N
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Description

1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C10H14OS It features a cyclopropyl group attached to a thiophene ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable thiophene derivative. One common method includes the reaction of 5-methylthiophene-2-carboxaldehyde with a cyclopropyl Grignard reagent, followed by reduction to yield the desired alcohol . The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The thiophene ring can be reduced under specific conditions to yield a dihydrothiophene derivative.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products Formed

    Oxidation: 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethanone.

    Reduction: 1-[1-(5-Methyl-2,3-dihydrothiophen-2-yl)cyclopropyl]ethan-1-ol.

    Substitution: 1-[1-(5-Halothiophen-2-yl)cyclopropyl]ethan-1-ol.

Scientific Research Applications

1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, while the cyclopropyl group could influence the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethanone: Similar structure but with a ketone group instead of an alcohol.

    1-[1-(5-Methyl-2,3-dihydrothiophen-2-yl)cyclopropyl]ethan-1-ol: Reduced form of the thiophene ring.

    1-[1-(5-Halothiophen-2-yl)cyclopropyl]ethan-1-ol: Halogenated derivatives.

Uniqueness

1-[1-(5-Methylthiophen-2-yl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a thiophene ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

1-[1-(5-methylthiophen-2-yl)cyclopropyl]ethanol

InChI

InChI=1S/C10H14OS/c1-7-3-4-9(12-7)10(5-6-10)8(2)11/h3-4,8,11H,5-6H2,1-2H3

InChI Key

IGWOPXCJPOEHBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2(CC2)C(C)O

Origin of Product

United States

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